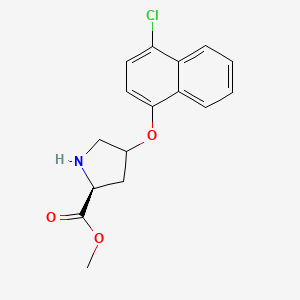

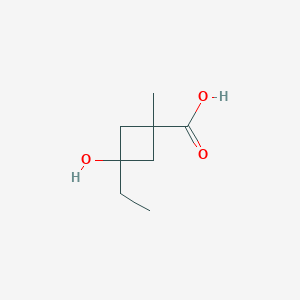

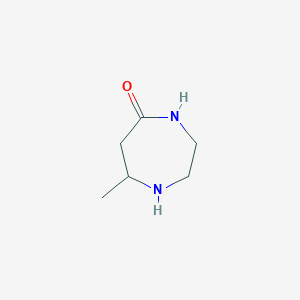

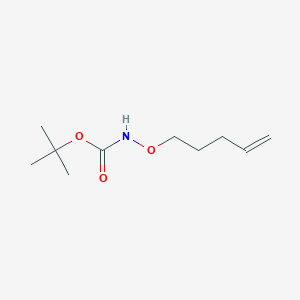

![molecular formula C5H6ClF3N4O2 B1388904 (5-アミノ-3-トリフルオロメチル-[1,2,4]トリアゾール-1-イル)酢酸塩酸塩 CAS No. 1185297-12-4](/img/structure/B1388904.png)

(5-アミノ-3-トリフルオロメチル-[1,2,4]トリアゾール-1-イル)酢酸塩酸塩

説明

“(5-Amino-3-trifluoromethyl-[1,2,4]triazol-1-YL)-acetic acid hydrochloride” is a chemical compound with the molecular formula C5H6ClF3N4O2 . It is used in proteomics research .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been extensively studied. Various methods have been developed, including chemical and enzymatic methods . A novel, metal-free process for the synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid has been reported, which features an efficient construction of the triazole ring under flow conditions .Molecular Structure Analysis

The molecular structure of “(5-Amino-3-trifluoromethyl-[1,2,4]triazol-1-YL)-acetic acid hydrochloride” consists of a five-membered aromatic azole chain, with two carbon and three nitrogen atoms . The molecular weight of this compound is 210.11 .Chemical Reactions Analysis

Triazole compounds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .Physical And Chemical Properties Analysis

The physical and chemical properties of “(5-Amino-3-trifluoromethyl-[1,2,4]triazol-1-YL)-acetic acid hydrochloride” include its molecular formula C5H6ClF3N4O2 and molecular weight 210.11 .作用機序

The mechanism of action of (5-Amino-3-trifluoromethyl-[1,2,4]triazol-1-YL)-acetic acid hydrochloride is not fully understood. It is believed that the trifluoromethyl group of (5-Amino-3-trifluoromethyl-[1,2,4]triazol-1-YL)-acetic acid hydrochloride is responsible for its catalytic activity. The trifluoromethyl group is believed to be involved in the formation of a covalent bond between the reactants and the catalyst, which facilitates the reaction.

Biochemical and Physiological Effects

The biochemical and physiological effects of (5-Amino-3-trifluoromethyl-[1,2,4]triazol-1-YL)-acetic acid hydrochloride are not well understood. However, it has been shown to have some effect on the activity of enzymes involved in DNA and RNA synthesis. It has also been shown to have some effect on the activity of certain enzymes involved in the metabolism of carbohydrates.

実験室実験の利点と制限

The advantages of using (5-Amino-3-trifluoromethyl-[1,2,4]triazol-1-YL)-acetic acid hydrochloride in laboratory experiments include its low cost, ease of use, and its ability to catalyze a wide variety of reactions. Its low cost makes it attractive for use in research projects. Its ease of use makes it suitable for use in a variety of laboratory experiments. Its ability to catalyze a wide variety of reactions makes it an attractive reagent for use in synthetic organic chemistry.

The limitations of using (5-Amino-3-trifluoromethyl-[1,2,4]triazol-1-YL)-acetic acid hydrochloride in laboratory experiments include its potential to cause toxicity and its potential to cause adverse reactions with other compounds. Its potential to cause toxicity is due to its trifluoromethyl group, which can be toxic if inhaled or ingested. Its potential to cause adverse reactions with other compounds is due to its ability to form covalent bonds with other molecules.

将来の方向性

For the use of (5-Amino-3-trifluoromethyl-[1,2,4]triazol-1-YL)-acetic acid hydrochloride include its use in the synthesis of other compounds, its use as a catalyst in other reactions, its use in the synthesis of polymers and pharmaceuticals, and its use in the synthesis of peptides and oligonucleotides. Additionally, further research into the biochemical and physiological effects of (5-Amino-3-trifluoromethyl-[1,2,4]triazol-1-YL)-acetic acid hydrochloride may lead to new applications. Further research into the mechanism of action of (5-Amino-3-trifluoromethyl-[1,2,4]triazol-1-YL)-acetic acid hydrochloride could lead to the development of more efficient catalysts and improved synthetic methods. Finally, further research into the potential toxicity of (5-Amino-3-trifluoromethyl-[1,2,4]triazol-1-YL)-acetic acid hydrochloride could lead to the development of safer and more effective compounds.

科学的研究の応用

医薬品への応用

1,2,4-トリアゾール誘導体は、さまざまな癌細胞株に対して有意な細胞毒性を示すことが見出されています。医薬品化合物にトリアゾール環が存在することは、生物学的標的に相互作用する能力により、治療の可能性を高めることができます。 (5-アミノ-3-トリフルオロメチル-[1,2,4]トリアゾール-1-イル)酢酸塩酸塩などの化合物は、新しい抗癌剤の設計に潜在的に使用できる可能性があります .

超分子化学

トリアゾール環系は、水素結合やその他の非共有結合相互作用に関与する能力で知られています。 これは、分子認識や自己組織化プロセスなど、さまざまな用途のための複雑な分子アセンブリの構築に貢献できる超分子化学の分野において貴重な構成要素となっています .

有機合成

トリアゾールは、有機合成における汎用性の高い中間体です。それらは、幅広い有機化合物の合成のための前駆体として役立ちます。 (5-アミノ-3-トリフルオロメチル-[1,2,4]トリアゾール-1-イル)酢酸塩酸塩のトリフルオロメチル基は、合成経路において有益なユニークな電子特性と立体特性を導入する可能性があります .

特性

IUPAC Name |

2-[5-amino-3-(trifluoromethyl)-1,2,4-triazol-1-yl]acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F3N4O2.ClH/c6-5(7,8)3-10-4(9)12(11-3)1-2(13)14;/h1H2,(H,13,14)(H2,9,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWUVMIWZNBADKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)N1C(=NC(=N1)C(F)(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClF3N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。